molecular formula C18H21FN2O2 B4846074 N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-fluorophenyl)urea

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-fluorophenyl)urea

Cat. No. B4846074
M. Wt: 316.4 g/mol
InChI Key: VGNVQRURMIHZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-fluorophenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) pathway. This compound has gained attention in recent years due to its potential therapeutic applications in various types of cancer and autoimmune diseases.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-fluorophenyl)urea has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In particular, this compound has been shown to inhibit the proliferation of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Additionally, this compound has been shown to have anti-inflammatory effects and may be a potential treatment for rheumatoid arthritis and other autoimmune diseases.

Mechanism of Action

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibits the PTK pathway by binding to and inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key regulator of B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote cell proliferation and survival in B-cell malignancies. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, this compound has been shown to inhibit the proliferation of B-cell malignancies, induce apoptosis, and inhibit the activation of downstream signaling pathways. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-fluorophenyl)urea in lab experiments is its high potency and specificity for BTK inhibition. Additionally, this compound has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other BTK inhibitors. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-fluorophenyl)urea. One area of interest is the potential use of this compound in combination with other targeted therapies or chemotherapy to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Finally, there is potential for the development of this compound as a treatment for autoimmune diseases, although further preclinical and clinical studies are needed to explore this application.

properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-18(2,3)12-5-10-16(23-4)15(11-12)21-17(22)20-14-8-6-13(19)7-9-14/h5-11H,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNVQRURMIHZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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